4-(2-bromophenyl)-3-methyl-1H-pyrazole
Overview
Description
4-(2-bromophenyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has indicated the potential of pyrazole derivatives as anticancer agents. For instance, a study on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives demonstrated their ability to induce cell death by activating apoptosis in cancer cells, especially in leukemia and breast cancer cells, showcasing the compound's cytotoxic effect against these cancer cell lines (Ananda et al., 2017). Moreover, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were studied and found to inhibit DNA gyrase in bacteria, indicating potential as DNA gyrase inhibitors with potent antibacterial activity (Sun et al., 2013). Additionally, pyrazole thiourea chimeric derivatives were synthesized and showed significant apoptosis-inducing effects in human cancer cells, particularly the compound N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (Nițulescu et al., 2015).
Antimicrobial Activity
Various pyrazole derivatives have been synthesized and tested for their antimicrobial activity. For example, 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines exhibited potent antimicrobial agents after being synthesized through oxidative cyclization (Prakash et al., 2011). Also, novel N-phenylpyrazole derivatives were noted for their interesting antimicrobial properties, particularly against pathogenic yeast and mould, highlighting the potential of bromoacetyl moiety attachment to the pyrazole ring in developing new therapeutic antifungal agents (Farag et al., 2008).
Molecular and Spectroscopic Analysis
Studies have also focused on the molecular and spectroscopic analysis of pyrazole derivatives. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole revealed insights into the molecule's stability, charge transfer, and electronic properties, indicating its potential in nonlinear optics and other applications (Prasad et al., 2012). Additionally, the synthesis and structural analysis of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone contributed to the understanding of the compound's molecular structure and potential as an anti-neoplastic agent through molecular docking studies (Mary et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to affect the activity of ache . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . Oxidative stress can negatively affect different cellular components and is linked to disease development .
Result of Action
Related compounds have been associated with neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain .
Properties
IUPAC Name |
4-(2-bromophenyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCUNKPRYMFNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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